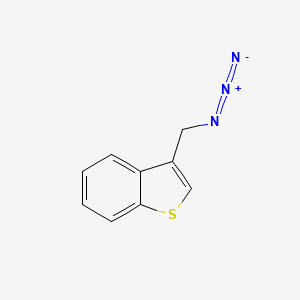

3-(Azidomethyl)-1-benzothiophene

説明

特性

IUPAC Name |

3-(azidomethyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-12-11-5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBJHWQBEWBRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination of 1-Benzothiophene at C3

A common initial step is the bromination of benzothiophene to introduce a bromine atom at the 3-position, which serves as a versatile handle for further substitution. This can be achieved by:

- Using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

- Employing catalysts such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the reaction.

- Conducting the reaction in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Using bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) to promote substitution reactions.

This step yields 3-bromo-1-benzothiophene, or more specifically, derivatives like 3-(Azidomethyl)-2-bromo-1-benzothiophene if further functionalized.

Introduction of the Azidomethyl Group

The azidomethyl group (-CH2N3) is typically introduced by nucleophilic substitution on a suitable precursor, often a halomethylated benzothiophene derivative:

- Starting from 3-(bromomethyl)-1-benzothiophene or 3-(chloromethyl)-1-benzothiophene, the halogen can be displaced by azide ion (N3−) using sodium azide (NaN3) in a polar aprotic solvent.

- The reaction proceeds via an SN2 mechanism, where the azide ion attacks the electrophilic carbon bearing the halogen, resulting in 3-(azidomethyl)-1-benzothiophene.

This method is favored due to the high nucleophilicity of azide and the good leaving ability of bromide or chloride.

Data Tables Summarizing Key Preparation Steps

化学反応の分析

Types of Reactions: 3-(Azidomethyl)-1-benzothiophene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or catalytic hydrogenation.

Cycloaddition Reactions:

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

Reduction: Triphenylphosphine in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

Triazoles: Formed via cycloaddition reactions.

Aminomethylbenzothiophenes: Formed via reduction of the azido group.

科学的研究の応用

Chemistry

In the realm of chemistry, 3-(Azidomethyl)-1-benzothiophene serves as a valuable building block for synthesizing more complex molecules. Its azido group allows for various chemical transformations, including:

- Nucleophilic Substitution : The azido group can be replaced with other functional groups, facilitating the creation of new derivatives.

- Click Chemistry : The compound can participate in click reactions (e.g., CuAAC), leading to the formation of triazole derivatives that are important in material science and drug development.

Biology

The biological applications of 3-(Azidomethyl)-1-benzothiophene are primarily focused on its potential therapeutic effects. Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that benzothiophene derivatives can inhibit cancer cell proliferation. For instance, compounds targeting specific pathways such as p38 MAPK and NF-κB have demonstrated effectiveness against non-small cell lung cancer A549 cells .

- Antibacterial Properties : Related compounds have been investigated for their antibacterial activity against resistant strains, suggesting that 3-(Azidomethyl)-1-benzothiophene may also possess similar properties.

Medicine

In medicinal chemistry, 3-(Azidomethyl)-1-benzothiophene is being explored as a precursor for drug discovery. Its potential to modulate biological pathways makes it a candidate for developing novel therapeutic agents. Specifically:

- Selective Estrogen Receptor Modulators (SERMs) : Derivatives of benzothiophenes have been studied for their ability to act as SERMs, indicating potential applications in hormone-related therapies .

- Neuroprotective Agents : There are ongoing investigations into using benzothiophene derivatives for treating myelination disorders, showcasing their versatility in addressing various medical conditions .

Case Studies

作用機序

The mechanism of action of 3-(Azidomethyl)-1-benzothiophene largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets. The azido group can also be reduced to an amine, which can participate in further chemical reactions, modifying the biological activity of the resulting compounds.

類似化合物との比較

Table 1: Comparative Properties

Reactivity in Click Chemistry

The CuAAC reaction efficiency of 3-(Azidomethyl)-1-benzothiophene is influenced by its electronic and steric profile. The benzothiophene’s electron-withdrawing nature activates the azide for faster cycloaddition compared to 1-(azidomethyl)benzene derivatives, which require longer reaction times . However, bulkier analogues like the biphenyl-tetrazole azide exhibit reduced reactivity due to steric hindrance, limiting their utility in solid-phase synthesis .

Corrosion Inhibition Potential

Triazoles derived from 1-(azidomethyl)benzene halides demonstrate notable corrosion inhibition in electrochemical studies . By analogy, 3-(Azidomethyl)-1-benzothiophene-derived triazoles may offer superior performance due to the benzothiophene’s planar structure, enhancing adsorption on metal surfaces. This hypothesis aligns with trends observed in aromatic heterocyclic inhibitors.

Q & A

Q. What are the optimized synthetic routes for 3-(Azidomethyl)-1-benzothiophene, and how can reaction conditions be tailored to improve azide stability?

Methodological Answer:

- Synthetic Pathways : A common approach involves nucleophilic substitution of a halogenated benzothiophene derivative with sodium azide (NaN₃) under inert conditions to minimize azide degradation. Alternatively, hypervalent iodine-mediated azidonation of alkenes (e.g., using benzothiophene-derived substrates) offers regioselectivity .

- Condition Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize the azide intermediate. Maintain low temperatures (0–5°C) during azide introduction to suppress side reactions like Staudinger eliminations. Monitor reaction progress via TLC or FT-IR to track the characteristic azide peak (~2100 cm⁻¹) .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of 3-(Azidomethyl)-1-benzothiophene?

Methodological Answer:

- ¹H/¹³C-NMR : The azidomethyl group (–CH₂N₃) typically shows a singlet at δ ~3.8–4.2 ppm (¹H) and δ ~45–50 ppm (¹³C). Aromatic protons in benzothiophene appear as a multiplet in δ 7.0–8.0 ppm. Compare with reference data for structurally similar compounds (e.g., 3-(azidomethyl)isochroman-1-one) .

- FT-IR : Confirm the presence of the azide group via a strong absorption band at ~2100 cm⁻¹. Benzothiophene’s C–S and C=C stretching vibrations appear at ~700–750 cm⁻¹ and ~1450–1600 cm⁻¹, respectively .

Q. What purification strategies are effective for isolating 3-(Azidomethyl)-1-benzothiophene from reaction byproducts?

Methodological Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to separate polar azide derivatives from unreacted starting materials.

- Recrystallization : Employ ethanol/water or dichloromethane/hexane systems to obtain high-purity crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can 3-(Azidomethyl)-1-benzothiophene be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation or material science applications?

Methodological Answer:

- Click Chemistry Applications : React the azide group with terminal alkynes (e.g., propargyl-functionalized biomolecules) using Cu(I) catalysts (e.g., CuBr/PMDETA). Optimize reaction pH (6.5–7.5) and temperature (25–37°C) to maximize triazole formation efficiency.

- Validation : Confirm conjugation success via MALDI-TOF MS or fluorescence quenching assays .

Q. What factors influence the thermal and photolytic stability of the azide group in 3-(Azidomethyl)-1-benzothiophene, and how can decomposition be mitigated?

Methodological Answer:

- Stability Analysis : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>120°C). Use UV-Vis spectroscopy to monitor photolytic degradation under UV light (λ = 254–365 nm).

- Mitigation Strategies : Store the compound in amber vials at –20°C under argon. Introduce electron-withdrawing substituents on the benzothiophene ring to stabilize the azide group .

Q. What challenges arise in crystallographic analysis of 3-(Azidomethyl)-1-benzothiophene, and how can SHELX software address them?

Methodological Answer:

- Crystallographic Challenges : The azide group’s flexibility and potential disorder complicate electron density maps. High-resolution X-ray data (≤1.0 Å) are critical for accurate refinement.

- SHELX Workflow : Use SHELXD for phase determination via direct methods and SHELXL for refinement. Apply restraints to azide torsion angles and anisotropic displacement parameters. Validate the final structure with R-factor (<5%) and CCDC deposition .

Q. How does computational modeling (e.g., DFT) assist in predicting the reactivity of 3-(Azidomethyl)-1-benzothiophene in bioconjugation or catalytic applications?

Methodological Answer:

- DFT Simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Model transition states for CuAAC reactions to optimize catalyst loading and solvent effects.

- Validation : Cross-reference computational results with experimental kinetics (e.g., rate constants from stopped-flow spectroscopy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。